[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
Overview
Description
“[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1306603-46-2 . It has a molecular weight of 213.62 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.ClH/c12-5-7-10-8 (11-13-7)6-1-3-9-4-2-6;/h1-4,12H,5H2;1H . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 213.62 .Scientific Research Applications
Application 1: Antimicrobial Screening
- Summary of the Application: The compounds were synthesized in search of new substances capable of overcoming antimicrobial resistance .
- Methods of Application: The synthesized compounds were screened for antibacterial activity .
- Results: The compounds 1-[2-(3-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl])-3-(pyridin-2-yl)prop-2-en-1-one and 1-[2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one were effective against C. albicans and A. clavatus fungal strains, while 1-[(2-phenyl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridine-2-yl)prop-2-en-1-one and 1-[2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one demonstrated activity against E. coli and P. aeruginosa bacterial strains .
Application 2: Inhibition of Prolyl-4-Hydroxylase
- Summary of the Application: Certain derivatives of pyridines have been found to inhibit the enzyme prolyl-4-hydroxylase, which plays a key role in the biosynthesis of collagen, a protein that provides structure to various tissues in the body .
- Methods of Application: The inhibitory activity of these compounds was assessed by determining the hydroxyproline content in HSC-T6 cells .
- Results: The study found that these compounds effectively inhibited prolyl-4-hydroxylase, suggesting potential applications in the treatment of diseases related to collagen production .
Application 3: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Summary of the Application: This research focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The synthesis methods were systematized according to the method to assemble the pyrazolopyridine system .
- Results: The study provided a comprehensive overview of the advantages and drawbacks of different synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives .
Application 4: Inhibition of Prolyl-4-Hydroxylase
- Summary of the Application: Certain derivatives of pyridines have been found to inhibit the enzyme prolyl-4-hydroxylase, which plays a key role in the biosynthesis of collagen, a protein that provides structure to various tissues in the body .
- Methods of Application: The inhibitory activity of these compounds was assessed by determining the hydroxyproline content in HSC-T6 cells .
- Results: The study found that these compounds effectively inhibited prolyl-4-hydroxylase, suggesting potential applications in the treatment of diseases related to collagen production .
Application 5: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Summary of the Application: This research focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The synthesis methods were systematized according to the method to assemble the pyrazolopyridine system .
- Results: The study provided a comprehensive overview of the advantages and drawbacks of different synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6;/h1-4,12H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQGULADCRKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride | |
CAS RN |
1306606-52-9 | |
Record name | [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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